(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H17N3O7 and its molecular weight is 399.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H17N3O7 and a molecular weight of 399.359 g/mol, this compound has been studied for its interactions with various biological pathways, particularly in relation to cancer and inflammatory diseases.
Chemical Structure
The compound's structure features a cyano group, hydroxyl and nitro substituents on the phenyl rings, and a prop-2-enamide backbone. This structural configuration contributes to its biological activity, particularly as an inhibitor in certain signaling pathways.
1. Inhibition of JAK/STAT Pathway
One of the notable biological activities of this compound is its potent inhibition of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is critical in mediating inflammatory responses and has been implicated in various cancers. The compound acts by blocking the phosphorylation of STAT proteins, thereby reducing their transcriptional activity and subsequent gene expression related to inflammation and tumor growth.
2. Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins .
3. Antioxidant Activity
The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress—a contributing factor in cancer progression and other diseases. Studies have shown that it can scavenge free radicals and enhance cellular antioxidant defenses .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Cell Line Study : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). The study attributed this effect to the activation of intrinsic apoptotic pathways .
- Leukemia Model : Another study focused on human leukemia cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis through caspase activation. The results indicated potential therapeutic applications for hematological malignancies .
Properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7/c1-27-16-7-11(8-17(28-2)18(16)29-3)6-12(10-20)19(24)21-14-5-4-13(22(25)26)9-15(14)23/h4-9,23H,1-3H3,(H,21,24)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRIOEUEHCUDGC-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.